molecular formula C26H18N4O8S B11553225 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide

Cat. No.: B11553225
M. Wt: 546.5 g/mol
InChI Key: JBEMCMYKJZSLBF-UHFFFAOYSA-N
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Description

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide involves multiple steps. The key steps include the nitration of benzo[de]isoquinoline derivatives, followed by the introduction of the sulfonamide group. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide involves its interaction with molecular targets in biological systems. The nitro groups and the sulfonamide moiety play crucial roles in its activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,8-dinitro-1H,3H-benzo[de]isochromene-1,3-dione: Shares the dinitro and benzo[de]isoquinoline core but lacks the sulfonamide group.

    1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid methyl ester: Similar core structure but different functional groups.

    2-methyl-1,1-dioxo-2,3-dihydro-1H-benzo[b]thiophene-2-carboxylic acid methyl ester: Contains a similar benzo structure but with a thiophene ring.

Uniqueness

The uniqueness of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both nitro and sulfonamide groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H18N4O8S

Molecular Weight

546.5 g/mol

IUPAC Name

4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C26H18N4O8S/c1-2-15-3-5-17(6-4-15)27-39(37,38)21-9-7-18(8-10-21)28-25(31)22-13-19(29(33)34)11-16-12-20(30(35)36)14-23(24(16)22)26(28)32/h3-14,27H,2H2,1H3

InChI Key

JBEMCMYKJZSLBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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